N-シクロヘキシル 4-ブロモ-3-メトキシベンズアミド

説明

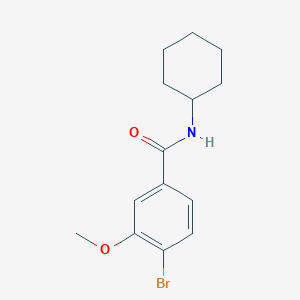

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Cyclohexyl 4-bromo-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl 4-bromo-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

N-シクロヘキシル 4-ブロモ-3-メトキシベンズアミド: は、タンパク質の構造と機能、特にそれらの大規模な研究であるプロテオミクスで使用されています。 この化合物は、タンパク質とその修飾の同定と定量において試薬として使用され、生物のタンパク質組成を理解する上で重要な役割を果たしています .

医薬品化学

医薬品化学において、この化合物は様々な医薬品の合成におけるビルディングブロックとして役立っています。 その構造は、特にヒトの体内の特定のタンパク質相互作用を標的とする新規薬剤の開発において重要であり、新規治療薬の発見につながる可能性があります .

農薬化学

N-シクロヘキシル 4-ブロモ-3-メトキシベンズアミドの用途は農業にまで及び、作物を害虫や病気から保護する化合物の合成に使用される場合があります。 この分野におけるその有効性は、新規殺虫剤や除草剤の開発における潜在的な役割に由来しています .

材料科学

材料科学において、この化合物は、強化された特性を持つ新しい高分子材料の製造に関与する可能性があります。 高分子への組み込みにより、工業用途に適した安定性、耐久性、または新規機能が向上した材料が得られる可能性があります .

環境科学

N-シクロヘキシル 4-ブロモ-3-メトキシベンズアミド: は、環境科学にも応用できる可能性があります。 これは、環境汚染物質とその分解産物の研究に使用され、より良い汚染除去と生物修復戦略の開発に役立ちます .

生化学研究

この化合物は、生化学的研究において重要であり、生化学的化合物の合成における前駆体または中間体として使用できます。 これは、酵素触媒反応や代謝経路の研究に役立ち、生化学的プロセスのより深い理解に貢献します .

生物活性

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 312.2 g/mol, this compound features a cyclohexyl group, a bromine atom, and a methoxy group attached to a benzamide structure. Its unique chemical properties suggest various pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Anti-inflammatory Properties

Research indicates that N-Cyclohexyl 4-bromo-3-methoxybenzamide exhibits notable anti-inflammatory activity. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways. This suggests that the compound may serve as a lead candidate for developing new anti-inflammatory drugs. The mechanism of action is likely related to its structural features, which allow it to interact with specific biological targets.

Anticancer Potential

In addition to its anti-inflammatory effects, N-Cyclohexyl 4-bromo-3-methoxybenzamide has shown promise in anticancer research. Compounds with similar structural characteristics have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Comparative Analysis with Related Compounds

The biological activity of N-Cyclohexyl 4-bromo-3-methoxybenzamide can be better understood by comparing it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl 4-bromo-3-methoxybenzamide | Methyl group instead of cyclohexyl | More polar; different biological activity profile |

| N-Cyclohexyl 4-chloro-3-methoxybenzamide | Chlorine instead of bromine | Different reactivity due to halogen substitution |

| N-Cyclopentyl 4-bromo-3-methoxybenzamide | Cyclopentyl group instead of cyclohexyl | Smaller ring size may affect binding interactions |

| N-Cyclobutyl 4-bromo-3-methoxybenzamide | Cyclobutyl group | Further reduction in steric bulk; altered properties |

This table illustrates how modifications in substituents and ring size can significantly influence the chemical behavior and biological activity of similar compounds.

The precise mechanism by which N-Cyclohexyl 4-bromo-3-methoxybenzamide exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom and methoxy group play crucial roles in binding interactions with target proteins or enzymes. These interactions may disrupt specific signaling pathways involved in inflammation and cancer progression.

Study on Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with N-Cyclohexyl 4-bromo-3-methoxybenzamide reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential use in inflammatory diseases .

Evaluation of Anticancer Activity

In another study, N-Cyclohexyl 4-bromo-3-methoxybenzamide was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations .

特性

IUPAC Name |

4-bromo-N-cyclohexyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGBJKQZGYGQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674714 | |

| Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-40-1 | |

| Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。